2-(Iodomethyl)-1,4-benzodioxan
Overview
Description
2-(Iodomethyl)-1,4-benzodioxan is an organic compound that belongs to the class of benzodioxanes It is characterized by the presence of an iodomethyl group attached to the benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1,4-benzodioxan typically involves the iodination of a precursor compound. One common method is the reaction of 1,4-benzodioxan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-1,4-benzodioxan undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or sodium thiolate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of aldehydes or ketones.
Reduction Reactions: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(Iodomethyl)-1,4-benzodioxan has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,4-benzodioxan involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The benzodioxane ring structure may also interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(iodomethyl)benzene: This compound has two iodomethyl groups attached to a benzene ring and is used in similar synthetic applications.
1,3-Bis(iodomethyl)benzene: Another isomer with iodomethyl groups in the 1,3-positions on the benzene ring, also used in organic synthesis.
Uniqueness
2-(Iodomethyl)-1,4-benzodioxan is unique due to its benzodioxane ring structure, which imparts distinct chemical properties compared to other iodomethyl-substituted compounds. This uniqueness makes it valuable in specific synthetic and research applications where the benzodioxane moiety is required.
Properties
IUPAC Name |
3-(iodomethyl)-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUOISHFCFZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376699 | |
Record name | 2-(IODOMETHYL)-1,4-BENZODIOXAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23785-19-5 | |
Record name | 2-(IODOMETHYL)-1,4-BENZODIOXAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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